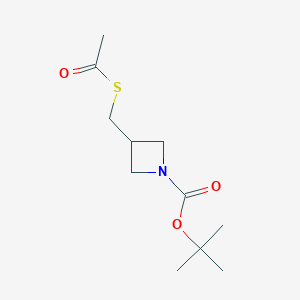![molecular formula C4H6O2 B2631281 1,5-Dioxaspiro[2.3]hexane CAS No. 15791-59-0](/img/structure/B2631281.png)
1,5-Dioxaspiro[2.3]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioxaspiro[2.3]hexane is a chemical compound with the molecular formula C4H6O2 and a molecular weight of 86.09 . It is also known by its IUPAC name 1,5-dioxaspiro[2.3]hexane .
Synthesis Analysis
The synthesis of 1,5-Dioxaspiro[2.3]hexane has been described in various studies. One method involves the epoxidation of 2-methyleneoxetanes with dry dimethyldioxirane . Another approach involves the chemoselective reduction of functionalized ethyl 1-tosylaziridine-2-carboxylate .Molecular Structure Analysis
The molecular structure of 1,5-Dioxaspiro[2.3]hexane consists of 13 bonds in total, including 7 non-H bonds, 1 three-membered ring, 1 four-membered ring, 2 aliphatic ethers, 1 Oxirane, and 1 Oxetane .Physical And Chemical Properties Analysis
1,5-Dioxaspiro[2.3]hexane is a colorless to yellow liquid . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Ring-Opening Reactions and Oxetane Formation
1,5-Dioxaspiro[2.3]hexane exhibits interesting chemical behaviors in ring-opening reactions with heteroatom nucleophiles. These reactions can lead to the selective formation of α-substituted-β'-hydroxy ketones. Furthermore, under the influence of Lewis acidic nucleophiles, 2,2-disubstituted oxetanes can be formed. This process is influenced by the pK(a) of the nucleophile used, with more acidic nucleophiles tending to yield 2,2-disubstituted oxetanes. The control over these reaction outcomes can be further enhanced by adding a Lewis acid, which directs the ring opening towards substituted oxetane formation. These reactions have been elucidated through molecular orbital methods, providing valuable insights into the reaction pathways of this compound (Taboada et al., 2003).
Preparation and Reactions
The preparation and reaction of 1,5-dioxaspiro[2.3]hexanes have been successfully carried out under neutral or mild conditions with various nucleophiles, hydride donors, or organoaluminum reagents. These processes allow for the selective preparation of polyfunctionalized ketones or 2,2-disubstituted oxetanes, demonstrating the versatility of 1,5-dioxaspiro[2.3]hexane in synthetic chemistry (Howell & Ndakala, 1999).
Synthesis of epi-Oxetin
Exploiting the unique reactivity of 1,5-dioxaspiro[2.3]hexane, epi-oxetin, an oxetane-containing beta-amino acid, has been synthesized. This synthesis involved a diastereoselective reduction, providing a framework that can potentially be adapted for the preparation of natural products and other complex molecules (Blauvelt & Howell, 2008).
Liquid-Crystalline Properties
1,5-Dioxaspiro[2.3]hexane derivatives have been studied for their liquid-crystalline properties. The synthesis and properties of these derivatives, such as 1,5-dioxa- and 1,5-dithiaspiro[5.5]undecane, have been explored to understand the influence of molecular structure and terminal substituents on their liquid-crystalline behavior. This research is significant in the field of materials science, particularly in the development of new liquid-crystalline materials (Frach et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dioxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-4(2-5-1)3-6-4/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUFTHWHCYACSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)
![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2631200.png)
![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)
![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)





![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)
![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)

